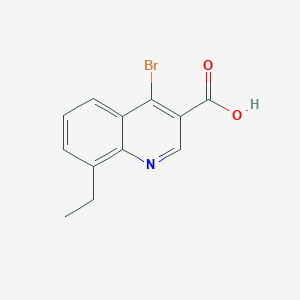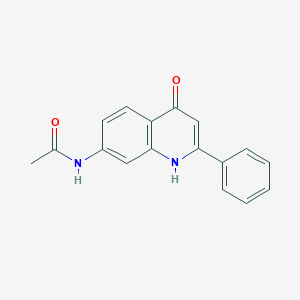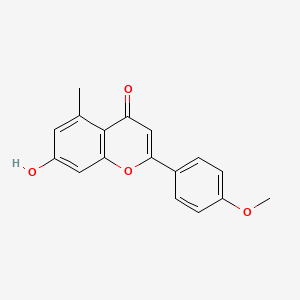
7-Hydroxy-5-methyl-4'-methoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-5-methyl-4’-methoxyflavone is a flavonoid compound with the molecular formula C17H14O4. It is a derivative of flavone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-4’-methoxyflavone typically involves the use of starting materials such as 5,7-dihydroxyflavone. A common synthetic route includes the protection of the hydroxyl groups using dimethylcarbamoylchloride, followed by methylation and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-5-methyl-4’-methoxyflavone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 7-Hydroxy-5-methyl-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones.
科学的研究の応用
7-Hydroxy-5-methyl-4’-methoxyflavone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: It is explored for its use in the development of nutraceuticals and functional foods due to its bioactive properties
作用機序
The mechanism of action of 7-Hydroxy-5-methyl-4’-methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. Additionally, it can modulate signaling pathways such as the p38 MAPK pathway, leading to anti-inflammatory and anti-cancer effects .
類似化合物との比較
5-Hydroxy-7-methoxyflavone: Shares a similar structure but differs in the position of the hydroxyl and methoxy groups.
7-Hydroxy-4’-methoxyflavone: Another flavonoid with similar functional groups but different substitution patterns.
Uniqueness: 7-Hydroxy-5-methyl-4’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its combination of hydroxyl and methoxy groups at specific positions contributes to its unique chemical reactivity and potential therapeutic effects .
特性
CAS番号 |
65332-00-5 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |
InChIキー |
MXUWRDXGCPTUKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
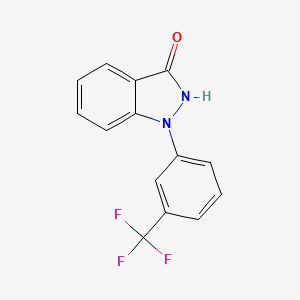
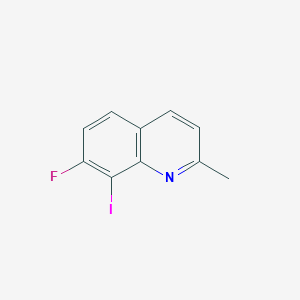

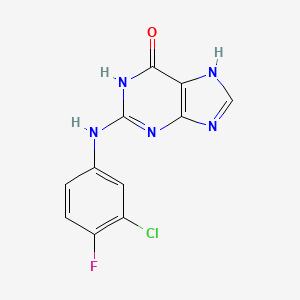

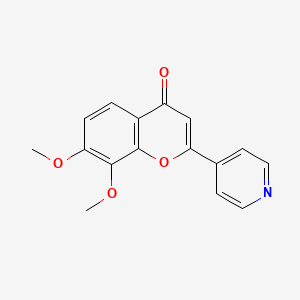
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)

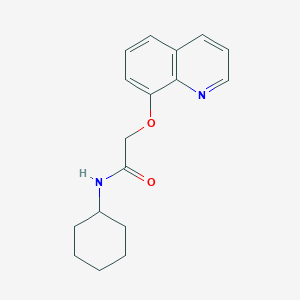
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
